molecular formula C13H15ClN2O B11865168 6-Chloro-8-methoxy-2-propylquinolin-4-amine CAS No. 1189105-65-4

6-Chloro-8-methoxy-2-propylquinolin-4-amine

Cat. No.: B11865168
CAS No.: 1189105-65-4
M. Wt: 250.72 g/mol
InChI Key: PBMNYTAVOMEZCP-UHFFFAOYSA-N
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Description

6-Chloro-8-methoxy-2-propylquinolin-4-amine (CAS 1189105-65-4) is a quinoline derivative with the molecular formula C13H15ClN2O and a molecular weight of 250.72 . It belongs to a class of compounds recognized for their significant potential in medicinal chemistry research. Quinoline-amine hybrids, particularly those featuring the 8-amino-6-methoxyquinoline scaffold, are valuable pharmacophores in the investigation of novel antiplasmodial agents . Research indicates that such compounds can be designed to leverage a hybridization strategy, where the quinoline moiety is linked to other functional groups like tetrazole rings, to enhance activity and overcome drug resistance . The specific structural features of 6-Chloro-8-methoxy-2-propylquinolin-4-amine—including the 8-methoxy group, the 4-amine, and the 2-propyl chain—make it a promising building block for developing new therapeutic candidates. Its primary research value lies in the synthesis of more complex molecules for activity screening against infectious diseases. This product is intended For Research Use Only and is not for human or diagnostic use.

Properties

CAS No.

1189105-65-4

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

6-chloro-8-methoxy-2-propylquinolin-4-amine

InChI

InChI=1S/C13H15ClN2O/c1-3-4-9-7-11(15)10-5-8(14)6-12(17-2)13(10)16-9/h5-7H,3-4H2,1-2H3,(H2,15,16)

InChI Key

PBMNYTAVOMEZCP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=C(C=C(C2=N1)OC)Cl)N

Origin of Product

United States

Preparation Methods

Procedure:

  • Starting Material : 4-Methoxy-2-nitroaniline is reacted with glycerol under acidic conditions (H₂SO₄) at 140–160°C to form 6-methoxy-8-nitroquinoline.

  • Reduction : The nitro group is reduced to an amine using SnCl₂ in HCl, yielding 6-methoxyquinolin-8-amine.

  • Chlorination : Electrophilic chlorination at the 6-position is achieved using Cl₂ gas or SOCl₂ in dichloromethane.

  • Propyl Introduction : Alkylation at the 2-position is performed via Friedel-Crafts alkylation with 1-bromopropane and AlCl₃.

Key Data :

StepReagents/ConditionsYield (%)Reference
CyclizationGlycerol, H₂SO₄, 160°C65–70
Nitro ReductionSnCl₂, HCl, reflux85–90
ChlorinationSOCl₂, DCM, 0°C75
Propylation1-Bromopropane, AlCl₃60

Multi-Step Synthetic Routes via Intermediate Functionalization

Advanced protocols leverage palladium-catalyzed cross-coupling and imidoylative strategies to improve regioselectivity.

Palladium-Catalyzed Sonogashira Coupling

A modular three-component synthesis involves:

  • Imidoylative Coupling : o-Bromoaniline derivatives react with propylacetylene and tert-butyl isocyanide using Pd(PPh₃)₄/CuBr in DMF at 90°C.

  • Cyclization : The intermediate undergoes HCl-mediated cyclization to form the quinoline core.

  • Post-Functionalization : Methoxy and chloro groups are introduced via O-methylation and electrophilic substitution.

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%), CuBr (15 mol%)

  • Solvent: DMF

  • Temperature: 90°C

  • Yield: 61–78%

Ugi-Azide Four-Component Reaction

This method enables rapid diversification of the quinoline scaffold:

  • Ugi-Azide Reaction : 6-Methoxyquinolin-8-amine reacts with propylaldehyde, tert-butyl isocyanide, and trimethylsilyl azide in methanol to form tetrazole intermediates.

  • Reductive Amination : LiAlH₄ reduces the tetrazole to install the propyl group.

Critical Parameters :

  • Reaction Time: 20–120 hours

  • Key Reagent: LiAlH₄ in THF at 80°C

  • Yield: 58–70%

Direct Substitution on Preformed Quinoline Cores

Pre-synthesized quinolines are modified through nucleophilic aromatic substitution (SNAr) or transition-metal catalysis.

SNAr Chlorination

4-Aminoquinolines undergo chlorination at the 6-position using POCl₃ or PCl₅ under reflux:

  • Conditions : POCl₃, 80°C, 3 hours

  • Yield : 80–85%

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Skraup ReactionCost-effective, high atom economyLow regioselectivity, harsh conditionsModerate
Sonogashira CouplingRegioselective, modularRequires palladium catalystsHigh
Ugi-Azide ReactionRapid diversificationLong reaction timesLow
Direct SubstitutionHigh yieldsLimited to prefunctionalized coresHigh

Challenges and Innovations

  • Regioselectivity : Controlling chlorination at the 6-position remains challenging; microwave-assisted synthesis improves precision.

  • Green Chemistry : Recent efforts use ionic liquids (e.g., [BMIM]BF₄) to replace toxic solvents in cyclization steps.

  • Catalyst Design : Heterogeneous catalysts (e.g., Pd/C) reduce metal leaching in coupling reactions .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methoxy-2-propylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it to the corresponding amine derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinoline compounds.

Scientific Research Applications

Antimalarial Activity

One of the primary applications of 6-Chloro-8-methoxy-2-propylquinolin-4-amine is in the field of antimalarial drug development. Quinoline derivatives have been extensively studied for their efficacy against Plasmodium species, the causative agents of malaria.

Structure-Activity Relationship Studies

Research has shown that modifications to the quinoline structure can enhance its potency and selectivity against malaria parasites. For instance, structure-activity relationship (SAR) studies have identified optimal substituents on the quinoline ring that improve bioavailability and efficacy .

Synthesis of Hybrid Molecules

6-Chloro-8-methoxy-2-propylquinolin-4-amine serves as a precursor for synthesizing hybrid molecules that combine different pharmacophores. These hybrids often exhibit improved biological activity compared to their individual components.

Case Study: Hybrid Agents Against Malaria

A study demonstrated the synthesis of novel hybrid agents combining 6-chloroquinoline derivatives with piperazine moieties, leading to compounds with enhanced activity against Plasmodium liver stages . The synthetic pathway involved multiple steps, starting from 6-methoxy-8-aminoquinoline, showcasing its versatility as a building block in drug design.

Antiproliferative Properties

In addition to its antimalarial properties, 6-Chloro-8-methoxy-2-propylquinolin-4-amine has been evaluated for its antiproliferative effects on various cancer cell lines.

Evaluation in Cancer Models

Research indicates that quinoline derivatives exhibit significant antiproliferative activity against several cancer types, including cervical carcinoma (HeLa) and colorectal adenocarcinoma (HT-29). The compound's ability to inhibit cell proliferation suggests potential applications in cancer therapy .

Pharmacological Properties

The pharmacological profile of 6-Chloro-8-methoxy-2-propylquinolin-4-amine has been characterized through various studies focusing on its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for assessing the drug-like qualities necessary for further development.

Bioavailability and Efficacy

Research has shown that modifications to enhance solubility and stability can lead to better bioavailability in vivo. For example, derivatives with improved pharmacokinetic profiles have been identified, indicating that this compound can be optimized for better therapeutic outcomes .

Mechanism of Action

The mechanism of action of 6-Chloro-8-methoxy-2-propylquinolin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

Key structural variations among quinoline derivatives include substituent type, position, and chain length, which influence physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Substituent Positions and Molecular Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key References
6-Chloro-8-methoxy-2-propylquinolin-4-amine Cl (6), OCH₃ (8), C₃H₇ (2) C₁₃H₁₅ClN₂O ~250.7 (calculated) Inferred
6-Methoxy-2-methyl-4-quinolinamine OCH₃ (6), CH₃ (2) C₁₁H₁₂N₂O 188.23
7-Chloro-N-(4-chloro-3-((piperidin-1-yl)methyl)phenyl)quinolin-4-amine Cl (7), piperidinylmethyl (phenyl) C₂₂H₂₂Cl₂N₄ 401.3 (MS data)
N-[6-(diethylamino)hexyl]-6-methoxy-4-methylquinolin-8-amine OCH₃ (6), CH₃ (4), diethylaminohexyl (8) C₂₃H₃₄N₄O 386.5 (calculated)
Key Observations:
  • Substituent Effects: Chlorine vs. Alkyl Chain Length: The propyl group at position 2 increases lipophilicity compared to methyl or ethyl substituents, which may improve membrane permeability but could also affect metabolic clearance . Amino Side Chains: Compounds like N-[6-(diethylamino)hexyl]-6-methoxy-4-methylquinolin-8-amine feature extended alkylamine chains, which may prolong half-life but introduce steric hindrance .

Biological Activity

6-Chloro-8-methoxy-2-propylquinolin-4-amine is a quinoline derivative that has garnered interest due to its potential biological activities. This compound features a chlorine atom at the 6-position, a methoxy group at the 8-position, and a propyl group at the 2-position of the quinoline ring, contributing to its unique chemical properties and biological efficacy.

  • Molecular Formula : C13_{13}H14_{14}ClN1_{1}O1_{1}
  • Molecular Weight : Approximately 251.71 g/mol

Biological Activities

Research indicates that quinoline derivatives, including 6-chloro-8-methoxy-2-propylquinolin-4-amine, exhibit a range of biological activities, which may include:

  • Antimicrobial Activity : Studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains.
  • Anticancer Properties : Some quinoline compounds have been identified as potential anticancer agents by inducing apoptosis in cancer cells.
  • Antimalarial Effects : Certain derivatives demonstrate activity against malaria parasites, influencing both hepatic and blood stages of the parasite life cycle .

The exact mechanism of action for 6-chloro-8-methoxy-2-propylquinolin-4-amine is still under investigation. However, it is believed to interact with specific biological targets such as enzymes involved in cell proliferation and survival pathways. The structural features of this compound may enhance its binding affinity to these targets compared to other similar compounds.

Comparative Analysis

To understand the uniqueness of 6-chloro-8-methoxy-2-propylquinolin-4-amine, a comparison with other quinoline derivatives is useful:

Compound NameStructural FeaturesUnique Aspects
4-ChloroquinolineChlorine at position 4Lacks methoxy and propyl groups; lower activity.
8-AminoquinolineAmino group at position 8More polar; potential for different interactions.
5-MethoxyquinolineMethoxy group at position 5Different substitution pattern; varied reactivity.
2-MethylquinolineMethyl group at position 2Altered sterics; may affect biological activity.

The combination of chlorine, methoxy, and propyl substituents in 6-chloro-8-methoxy-2-propylquinolin-4-amine potentially enhances its biological efficacy compared to these similar compounds.

Case Studies and Research Findings

Several studies have evaluated the biological activity of quinoline derivatives:

  • Anticancer Activity : A study demonstrated that certain quinoline derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .
  • Antimicrobial Studies : Another research highlighted the antimicrobial properties of various quinolines against resistant bacterial strains, showcasing their potential use in treating infections where conventional antibiotics fail .
  • Metabolic Stability : Research on metabolic pathways indicated that the stability of quinoline derivatives in liver microsomes is significantly influenced by their structural features, including alkyl chain length and substituent types .

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-8-methoxy-2-propylquinolin-4-amine, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or multi-step functionalization of the quinoline core. For example, starting with a chlorinated quinoline precursor, methoxy and propyl groups can be introduced via Ullmann coupling or Friedländer condensation under reflux conditions (e.g., ethanol at 80°C for 12 hours). Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol . Characterization via 1H^1 \text{H}-NMR (e.g., δ 8.2–7.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) is critical to confirm structure and purity (>95%) .

Q. What spectroscopic techniques are most reliable for characterizing 6-Chloro-8-methoxy-2-propylquinolin-4-amine?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR are essential for confirming substituent positions. For instance, the methoxy group (-OCH3_3) typically resonates at δ 3.8–4.0 ppm in 1H^1 \text{H}-NMR .
  • IR Spectroscopy : Stretching vibrations for C-Cl (750–550 cm1^{-1}) and N-H (3300–3500 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : HRMS (e.g., [M+H]+^+ at m/z 221.07) validates molecular weight (220.698 g/mol) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer :
  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Dose-response curves (1–100 μM) over 48 hours are standard .
  • Antimicrobial screening : Employ microdilution methods (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to exclude artifacts.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 6-Chloro-8-methoxy-2-propylquinolin-4-amine in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) using B3LYP/6-31G(d) basis sets can calculate electron density maps and Fukui indices to identify reactive sites. For example, the C-6 chlorine atom shows high electrophilicity (f+^+ > 0.1), making it susceptible to substitution . Solvent effects (e.g., ethanol polarity) are modeled via the polarizable continuum model (PCM) to refine activation energies .

Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives?

  • Methodological Answer :
  • Meta-analysis : Compare datasets across studies, adjusting for variables like cell line passage number, assay duration, and compound purity.
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing -OCH3_3 with -CF3_3) to isolate contributing factors .
  • Orthogonal assays : Validate findings using complementary methods (e.g., apoptosis assays alongside cytotoxicity screens) .

Q. How can crystallographic data inform the design of analogs with improved binding affinity?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals bond angles and packing motifs. For example, the dihedral angle between quinoline and substituents (e.g., 25° for -OCH3_3) impacts steric hindrance in target binding. Use Mercury software to analyze hydrogen-bonding networks (e.g., N-H···O interactions) and optimize substituent geometry .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Catalyst optimization : Use chiral ligands (e.g., BINAP) in asymmetric catalysis to enhance enantiomeric excess (ee > 90%) .
  • Process monitoring : Implement inline FTIR or HPLC to track intermediates and minimize racemization during reflux .
  • Scale-up protocols : Gradual solvent evaporation (rotovap) and controlled crystallization prevent impurities .

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